Home > Products > Screening Compounds P102146 > BNC-105p free acid
BNC-105p free acid - 945772-45-2

BNC-105p free acid

Catalog Number: EVT-1590241
CAS Number: 945772-45-2
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vascular Disrupting Agent BNC105 is a vascular disrupting agent (VDA), with potential anti-vascular and antineoplastic activities. Upon administration, vascular disrupting agent BNC105 binds to tubulin and inhibits its polymerization, which results in a blockage of mitotic spindle formation, cell cycle arrest, and disruption of the tumor vasculature. This deprives tumor cells of nutrients and results in tumor cell apoptosis. In addition to its VDA activity, this agent has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization.
Overview

BNC-105p free acid is a benzofuran-based vascular disrupting agent that has shown potential in the treatment of various cancers. It operates by selectively targeting and disrupting the vasculature within solid tumors, leading to tumor hypoxia and necrosis. This compound is classified as a vascular disrupting agent (VDA) and is currently under investigation for its anti-tumor properties.

Source

BNC-105p is derived from the parent compound BNC-105, which has been developed by Bionomics for cancer treatment. The free acid form, BNC-105p, is noted for its enhanced solubility and bioavailability, making it a focus of research in oncology .

Classification
  • Chemical Class: Benzofuran derivatives
  • Type: Vascular Disrupting Agent
  • CAS Number: 945772-45-2
Synthesis Analysis

The synthesis of BNC-105p involves several key steps that include the preparation of the core benzofuran structure followed by chemical modifications to yield the free acid form. The process typically includes:

  1. Core Structure Preparation: The initial step involves the formation of the benzofuran backbone, which serves as the foundation for further modifications.
  2. Phosphorylation: This step introduces phosphate groups that enhance the compound's activity and solubility.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate BNC-105p in its free acid form.

Technical details regarding the synthesis can be found in specific chemical literature and patents related to BNC compounds .

Molecular Structure Analysis

BNC-105p exhibits a complex molecular structure characterized by its benzofuran core. The structural formula can be represented as follows:

C16H15O5PC_{16}H_{15}O_{5}P

Data

  • Molecular Weight: Approximately 330.26 g/mol
  • Structural Features: Contains a benzofuran ring system with various substituents that contribute to its biological activity.
Chemical Reactions Analysis

BNC-105p undergoes several chemical reactions that are pivotal to its function as a vascular disrupting agent:

  1. Hydrolysis: In biological systems, BNC-105p can hydrolyze to release active moieties that exert therapeutic effects.
  2. Interaction with Tubulin: The compound targets tubulin, leading to disruption of microtubule dynamics, which is critical for cancer cell proliferation and survival.
  3. Induction of Hypoxia: Following vascular disruption, it induces hypoxic conditions within tumors, promoting necrosis and limiting tumor growth.

These reactions are essential for understanding how BNC-105p functions at a cellular level .

Mechanism of Action

The mechanism of action of BNC-105p involves several key processes:

  1. Vascular Disruption: Upon administration, BNC-105p selectively disrupts tumor vasculature, leading to reduced blood flow and oxygen supply to cancer cells.
  2. Hypoxia Induction: The resultant hypoxic environment triggers cellular stress responses, including upregulation of hypoxia-inducible factors (HIFs) and glucose transporters (GLUTs).
  3. Tumor Cell Death: As a consequence of disrupted blood supply and induced hypoxia, tumor cells undergo apoptosis or necrosis, effectively reducing tumor size.

Data from preclinical studies indicate significant tumor growth inhibition following treatment with BNC-105p in animal models .

Physical and Chemical Properties Analysis

BNC-105p exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; enhanced solubility due to its free acid form.
  • Stability: Stability under physiological conditions is crucial for its therapeutic efficacy.

Relevant analyses include stability studies under varying pH conditions and temperature variations to understand its shelf-life and bioavailability .

Applications

BNC-105p is primarily investigated for its applications in cancer therapy due to its ability to disrupt tumor vasculature:

  1. Cancer Treatment: Used in preclinical trials for various solid tumors including breast and renal cancers.
  2. Combination Therapy: Potentially used in combination with other agents targeting angiogenesis or tumor metabolism (e.g., Bevacizumab) to enhance therapeutic outcomes.
  3. Research Tool: Serves as a valuable tool in studying tumor biology and vascular dynamics in cancer research.

The ongoing research into BNC-105p aims to establish its efficacy and safety profile for clinical use in oncology settings .

Properties

CAS Number

945772-45-2

Product Name

BNC-105p free acid

IUPAC Name

(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3

InChI Key

RADMJHVVIZTENA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)(O)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.